molecular formula C5H9N3O2S2 B12678629 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 72836-35-2

5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12678629
CAS No.: 72836-35-2
M. Wt: 207.3 g/mol
InChI Key: ISONFYGBTNNSIJ-UHFFFAOYSA-N
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Description

5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulphonyl group and a methylamine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylsulfonyl chloride with N-methylthiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole compound. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulphonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulphonyl)-2-methoxyaniline: Another compound with an ethylsulphonyl group, known for its pharmacological properties.

    5-Ethylsulphonyl-2-phenyl-benzoxazole:

Uniqueness

5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-ethylsulfonyl-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-12(9,10)5-8-7-4(6-2)11-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISONFYGBTNNSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223150
Record name 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID40223150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-35-2
Record name 5-(Ethylsulfonyl)-N-methyl-1,3,4-thiadiazol-2-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=72836-35-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
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Record name 5-(ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 5-(Ethylsulfonyl)-N-methyl-1,3,4-thiadiazol-2-amine
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